molecular formula C19H32O8 B14757912 Phlomisionoside

Phlomisionoside

Cat. No.: B14757912
M. Wt: 388.5 g/mol
InChI Key: BKOVCSFRZJRYIO-BVEGBBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phlomisionoside can be synthesized through various chemical reactions involving specific reagents and conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, precipitation, and purification .

Chemical Reactions Analysis

Types of Reactions

Phlomisionoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .

Scientific Research Applications

Phlomisionoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phlomisionoside involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Phlomisionoside can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2R)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H32O8/c1-9(26-18-17(25)16(24)15(23)13(8-20)27-18)5-6-11-10(2)14(22)12(21)7-19(11,3)4/h5-6,9,12-18,20-25H,7-8H2,1-4H3/b6-5+/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

BKOVCSFRZJRYIO-BVEGBBMMSA-N

Isomeric SMILES

CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=C(C(CC(C1O)O)(C)C)C=CC(C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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